N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine

Descripción

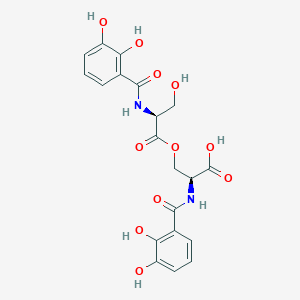

N-(2,3-Dihydroxybenzoyl)-O-[N-(2,3-Dihydroxybenzoyl)-L-seryl]-L-serine (referred to as apo-enterobactin in commercial contexts) is a linear dimeric siderophore derivative composed of two N-(2,3-dihydroxybenzoyl)-L-serine (DHBS) units linked via ester and amide bonds . It is a precursor and hydrolysis product of enterobactin (cyclic trilactone of three DHBS units), a high-affinity iron-chelating molecule critical for iron acquisition in Enterobacteriaceae and Streptomyces species . The compound’s structure features two catechol moieties (2,3-dihydroxybenzoyl groups) and two serine residues, enabling moderate iron coordination compared to its cyclic counterpart. Biosynthetically, it arises during the stepwise assembly of enterobactin by nonribosomal peptide synthetases (NRPS) or via enzymatic hydrolysis of enterobactin by esterases like Fes .

Propiedades

IUPAC Name |

(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-[(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoyl]oxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O11/c23-7-11(21-17(28)9-3-1-5-13(24)15(9)26)20(32)33-8-12(19(30)31)22-18(29)10-4-2-6-14(25)16(10)27/h1-6,11-12,23-27H,7-8H2,(H,21,28)(H,22,29)(H,30,31)/t11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXJDVFEFZPIMN-RYUDHWBXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)NC(CO)C(=O)OCC(C(=O)O)NC(=O)C2=C(C(=CC=C2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)N[C@@H](CO)C(=O)OC[C@@H](C(=O)O)NC(=O)C2=C(C(=CC=C2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N,N’-bis(2,3-Dihidroxibenzoil)-O-L-seril-L-serina implica el acoplamiento de ácido 2,3-dihidroxibenzoico con L-serina. La reacción normalmente requiere el uso de agentes de acoplamiento como diciclohexilcarbodiimida (DCC) y N-hidroxisuccinimida (NHS) para facilitar la formación del enlace amida. La reacción se lleva a cabo en un solvente orgánico como la dimetilformamida (DMF) en condiciones suaves .

Métodos de producción industrial

La producción industrial de este compuesto puede implicar procesos de fermentación utilizando microorganismos genéticamente modificados. Estos microorganismos están diseñados para sobreproducir el sideróforo, que luego se puede extraer y purificar utilizando técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de reacciones

N,N’-bis(2,3-Dihidroxibenzoil)-O-L-seril-L-serina sufre varios tipos de reacciones químicas, incluyendo:

Oxidación: Las unidades catecol se pueden oxidar a quinonas.

Reducción: Las formas de quinona se pueden reducir de nuevo a catecoles.

Sustitución: Los grupos hidroxilo en los anillos de catecol pueden participar en reacciones de sustitución.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).

Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH₄).

Sustitución: Se pueden utilizar reactivos como los cloruros de acilo o los haluros de alquilo para reacciones de sustitución.

Principales productos formados

Oxidación: Derivados de quinona.

Reducción: Derivados de catecol.

Sustitución: Varios derivados de catecol sustituidos.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

One of the most significant applications of N-(2,3-dihydroxybenzoyl)-O-[N-(2,3-dihydroxybenzoyl)-L-seryl]-L-serine is its potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit strong antibacterial activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa. In vitro studies have shown that these compounds can outperform traditional antibiotics such as cefoperazone and ceftazidime by several folds .

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. The mechanism involves the induction of apoptosis in cancer cells, potentially through the modulation of specific signaling pathways related to cell survival and proliferation. Further research is required to elucidate the precise mechanisms and efficacy in vivo .

Enzyme Modulation

N-(2,3-dihydroxybenzoyl)-O-[N-(2,3-dihydroxybenzoyl)-L-seryl]-L-serine has been studied for its role as a modulator of enzymatic activities within metabolic pathways. It is believed to influence the flux through glycolysis and the pentose phosphate pathway, thereby enhancing the production of desired metabolites in engineered microbial strains .

Metabolic Engineering

The compound's structural attributes enable it to serve as a substrate or intermediate in various biosynthetic pathways. Researchers have utilized it in metabolic engineering approaches to optimize the production of valuable compounds such as amino acids and nucleotides by manipulating microbial metabolism .

Recombinant Protein Production

In biotechnological contexts, N-(2,3-dihydroxybenzoyl)-O-[N-(2,3-dihydroxybenzoyl)-L-seryl]-L-serine has been explored for enhancing recombinant protein yields in microbial systems. By balancing heterologous enzyme activity with endogenous metabolism, it can reduce toxic intermediate accumulation while increasing overall productivity .

Pathway Engineering

The compound is also applicable in pathway engineering strategies aimed at improving the efficiency of biosynthetic routes for complex natural products. By altering metabolic fluxes at critical branch points, it can facilitate higher yields of target compounds without compromising cell viability .

Case Studies

Mecanismo De Acción

El principal mecanismo de acción de N,N’-bis(2,3-Dihidroxibenzoil)-O-L-seril-L-serina implica su capacidad de quelar hierro. Las unidades catecol se unen al hierro férrico (Fe³⁺) con alta afinidad, formando un complejo estable. Esta complejación facilita el transporte de hierro a las células microbianas, donde se libera para su uso en varios procesos celulares. El compuesto se dirige a las vías de transporte de hierro y puede alterar la homeostasis del hierro microbiano, lo que lleva a la inhibición del crecimiento .

Comparación Con Compuestos Similares

Structural and Functional Overview

The table below summarizes key structural, functional, and biological differences between N-(2,3-dihydroxybenzoyl)-O-[N-(2,3-dihydroxybenzoyl)-L-seryl]-L-serine and related siderophores:

Key Comparative Insights

Iron-Binding Capacity

- Enterobactin exhibits the strongest iron affinity (log β ~ 49) due to its hexadentate coordination via six catechol oxygens, forming a stable 1:1 Fe³⁺ complex .

- The target dimer provides four coordination sites (two catechol groups), resulting in weaker binding (likely 1:2 or 1:3 Fe:ligand stoichiometry) compared to enterobactin .

- Chrysobactin acts as a bidentate ligand, binding Fe³⁺ via its catechol hydroxyls, and forms 1:1–1:3 complexes depending on pH and ligand excess .

Actividad Biológica

N-(2,3-dihydroxybenzoyl)-O-[N-(2,3-dihydroxybenzoyl)-L-seryl]-L-serine, also known as N,N'-bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine, is a compound derived from the siderophore enterobactin. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

- Molecular Formula : C20H20N2O11

- Molecular Weight : 464.4 g/mol

- CAS Number : 30414-15-4

- Structure : The compound features a complex structure with multiple hydroxyl groups and a serine moiety that enhances its biological interactions.

The primary mechanism by which N-(2,3-dihydroxybenzoyl)-O-[N-(2,3-dihydroxybenzoyl)-L-seryl]-L-serine exerts its biological effects is through its iron-chelating properties. As a catechol siderophore derivative, it can effectively bind ferric iron (Fe³⁺), which is crucial for microbial growth and metabolism. By sequestering iron, the compound can inhibit the growth of bacteria and cancer cells that rely on iron for proliferation.

Anticancer Activity

Research has demonstrated that N-(2,3-dihydroxybenzoyl)-O-[N-(2,3-dihydroxybenzoyl)-L-seryl]-L-serine exhibits significant anticancer properties. In vitro studies have shown that it inhibits the invasion of 26-L5 murine colon cancer cells with an IC50 value of 2.7 µM . This suggests that the compound may disrupt cellular mechanisms involved in cancer metastasis.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It is noted to possess activity against various Gram-negative bacteria due to its ability to chelate iron and deprive these organisms of essential nutrients. This action is particularly relevant in the context of antibiotic resistance, where traditional antibiotics may fail .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,3-dihydroxybenzoyl)-O-[N-(2,3-dihydroxybenzoyl)-L-seryl]-L-serine, and how are stereochemical purity and yield optimized?

- Methodology : The compound is synthesized via sequential coupling of 2,3-dihydroxybenzoyl (DHB) groups to L-serine residues. Key steps include:

- Protecting the hydroxyl groups of DHB with benzyl ethers to prevent undesired side reactions during coupling .

- Using N-hydroxysuccinimide (NHS) esters of DHB derivatives to ensure regioselective acylation of serine hydroxyl and amine groups .

- Final deprotection via hydrogenolysis or catalytic transfer hydrogenation to restore the dihydroxybenzoyl moieties .

Q. Which analytical techniques are critical for characterizing the structural and electronic properties of this compound?

- Techniques :

- HR-ESI-MS : Confirms molecular formula (e.g., [M+H]⁺ at m/z 447.1038 for C₂₀H₁₈N₂O₁₀) and detects impurities .

- NMR : ¹H and ¹³C NMR (including 2D COSY, HSQC) resolve the ester/amide linkages and confirm stereochemistry. Aromatic protons of DHB appear as distinct doublets (δ 6.7–7.2 ppm), while serine backbone signals are identified via coupling patterns .

- X-ray crystallography : Used to resolve ambiguous stereochemistry in crystalline derivatives .

Q. What is the biological role of this compound in microbial iron metabolism?

- Function : Acts as a siderophore precursor or degradation product in iron-scavenging pathways. For example:

- Enzymatic hydrolysis of enterobactin (a tri-DHB-serine cyclic ester) by iron(III)-enterobactin esterase (EC 3.1.1.108) yields N-(2,3-dihydroxybenzoyl)-L-serine complexes, which facilitate iron release in bacterial systems .

- Derivatives like N,N′-bis(2,3-dihydroxybenzoyl)-O-L-seryl-L-dehydroalanine are implicated in redox-active iron transport in Streptomyces spp. .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported spectral data for this compound?

- Approach :

- Comparative NMR studies : Analyze derivatives with controlled modifications (e.g., acetylation of hydroxyl groups) to assign overlapping signals. For example, peracetylation shifts DHB aromatic protons downfield, clarifying ambiguous assignments .

- Isotopic labeling : Use ¹³C-labeled serine or DHB precursors to track connectivity in complex spectra .

- Cross-validation : Compare data with structurally analogous siderophores (e.g., enterobactin, chrysobactin) to identify conserved spectral features .

Q. What experimental strategies can elucidate the compound’s interaction with iron(III)-binding enzymes or transporters?

- Methods :

- Enzymatic assays : Monitor hydrolysis kinetics using UV-Vis spectroscopy (iron release at λ = 450–500 nm) or fluorescence quenching of Fe³⁺-sensitive probes .

- ITC (Isothermal Titration Calorimetry) : Quantify binding affinities between the compound and iron(III)-enterobactin esterase .

- Mutagenesis studies : Engineer enzyme active-site mutants (e.g., Ser → Ala substitutions) to identify residues critical for substrate recognition .

Q. How can researchers address discrepancies in redox activity data for iron-siderophore complexes involving this compound?

- Resolution :

- Electrochemical analysis : Use cyclic voltammetry to measure redox potentials of Fe³⁺/Fe²⁺ transitions. Compare with theoretical values derived from DFT calculations .

- EPR spectroscopy : Detect paramagnetic Fe³⁺ species in solution and correlate with redox states .

- Controlled oxygen exposure : Test stability under anaerobic vs. aerobic conditions to identify oxidation-sensitive intermediates .

Methodological Notes

- Synthesis challenges : Steric hindrance from DHB groups complicates coupling reactions; microwave-assisted synthesis reduces reaction times and improves yields .

- Data interpretation : Overlapping NMR signals for serine and DHB protons are common. Use deuterated solvents (DMSO-d₆) and low-temperature (e.g., 278 K) NMR to enhance resolution .

- Biological assays : Include iron-deficient growth media to study siderophore activity in microbial cultures, with apo-transferrin as a negative control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.